Ifetroban

描述

依非特罗班是一种强效且选择性的血栓烷受体拮抗剂。 它已被广泛研究,以了解其在各种医疗状况(如癌症转移、心肌缺血、高血压、中风、血栓形成、心肌病和血小板聚集)中的潜在治疗应用 .

准备方法

合成路线和反应条件

依非特罗班的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产物,具有高纯度和高产率 .

工业生产方法

依非特罗班的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益、可扩展性和环境因素进行了优化。 先进技术(如连续流动化学和自动化合成)可用于提高效率并减少浪费 .

化学反应分析

反应类型

依非特罗班会发生各种化学反应,包括:

氧化: 依非特罗班可以在特定条件下被氧化,形成相应的氧化衍生物。

还原: 还原反应可用于修饰依非特罗班分子中的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化或羧基化衍生物,而还原可能会产生醇或胺 .

科学研究应用

Cardiovascular Applications

Duchenne Muscular Dystrophy and Cardiomyopathy

Ifetroban has garnered attention for its potential role in treating cardiac dysfunction associated with Duchenne muscular dystrophy (DMD). DMD is characterized by mutations affecting the dystrophin gene, leading to progressive muscle degeneration, including cardiac muscle. The FDA has granted orphan drug designation to this compound for treating DMD-associated cardiomyopathy, primarily due to its ability to reduce fibrosis and improve cardiac function.

- Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which is implicated in vascular constriction and fibrosis. Preclinical studies have demonstrated that oral administration of this compound can prevent cardiac dysfunction and fibrosis in mouse models of DMD, improving survival outcomes compared to placebo .

- Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy in improving cardiac function in patients with DMD . The trial aims to evaluate both safety and pharmacokinetics over multiple doses.

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

This compound is also being studied for its effects on idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and scarring of lung tissue. The compound's ability to mitigate fibrosis makes it a candidate for treating this condition.

- Clinical Study : A multicenter, randomized, placebo-controlled phase 2 study is evaluating the safety and efficacy of oral this compound in patients with IPF. Participants will receive either this compound or a placebo for 12 months, with assessments focusing on lung function and biomarkers related to pulmonary fibrosis .

Systemic Sclerosis

This compound is under investigation for its potential benefits in patients with diffuse cutaneous systemic sclerosis (dcSSc) or systemic sclerosis-associated pulmonary arterial hypertension. These conditions involve significant vascular complications and fibrosis.

- Study Design : A phase 2 study aims to determine the safety and efficacy of this compound in this patient population, focusing on improvements in symptoms and overall health outcomes .

Aspirin-Exacerbated Respiratory Disease

This compound has been explored for its effects on aspirin-exacerbated respiratory disease (AERD), a condition where aspirin intake leads to severe respiratory reactions.

- Clinical Findings : A recent trial indicated that while this compound was expected to mitigate symptoms induced by aspirin challenges, some results suggested a potential worsening of reactions. This unexpected outcome highlights the need for further research into the mechanisms underlying these effects, particularly regarding prostaglandin E2 production and leukotriene levels .

Summary Table of Clinical Applications

作用机制

依非特罗班通过选择性拮抗血栓烷-前列腺素受体发挥作用。血栓烷是由血小板产生的物质,它促进血凝块形成和血管收缩。通过阻断这些受体,依非特罗班抑制血小板聚集和血管收缩,从而发挥其治疗作用。 分子靶点包括血小板和气道平滑肌细胞上的血栓烷-前列腺素受体 .

相似化合物的比较

依非特罗班作为血栓烷受体拮抗剂,其高选择性和效力是独一无二的。类似的化合物包括:

塞拉特罗司特: 另一种主要用于治疗哮喘的血栓烷受体拮抗剂。

拉马特罗班: 用于治疗过敏性鼻炎,也起血栓烷受体拮抗剂的作用。

特鲁特罗班: 正在研究其在治疗心血管疾病方面的潜力

依非特罗班因其广泛的潜在治疗应用以及在各种临床前和临床研究中的有效性而脱颖而出。

生物活性

Ifetroban is a thromboxane A2 receptor antagonist that has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and fibrotic processes. This article explores the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanisms of action.

This compound functions primarily by inhibiting the thromboxane A2 receptor (TP), which plays a crucial role in the arachidonic acid signaling pathway. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making its inhibition potentially beneficial in conditions characterized by excessive inflammation or fibrosis.

Clinical Applications

Recent studies have highlighted the diverse applications of this compound in clinical settings:

-

Aspirin-Exacerbated Respiratory Disease (AERD) :

- A double-blind, placebo-controlled trial involving 35 patients with AERD assessed this compound's efficacy in mitigating aspirin-induced respiratory symptoms. The trial revealed that while this compound was well tolerated, it did not significantly reduce the severity of nasal symptoms compared to placebo. In fact, participants on this compound experienced a greater decline in forced expiratory volume (FEV1) and increased nasal symptoms during aspirin challenges .

- Idiopathic Pulmonary Fibrosis (IPF) :

-

Cancer Metastasis Prevention :

- This compound is being investigated for its potential role in preventing cancer metastasis. Initial findings from mouse models suggest that it may inhibit the spread of cancer by acting on blood vessels rather than directly targeting tumor cells. A pilot study is currently assessing its safety and preliminary efficacy in cancer patients who have completed treatment for specific malignancies .

- Duchenne Muscular Dystrophy (DMD) :

Eicosanoid Modulation

This compound's inhibition of TP receptor activity leads to significant changes in eicosanoid levels, which are critical mediators of inflammation:

- Increased Urinary Leukotriene E4 : In the AERD study, urinary leukotriene E4 levels were significantly elevated in participants receiving this compound, suggesting a shift in eicosanoid production that may contribute to adverse respiratory responses .

- Decreased Nasal Prostaglandin E2 : Participants treated with this compound exhibited lower levels of nasal prostaglandin E2, a mediator typically involved in anti-inflammatory responses .

Data Summary

The following table summarizes key findings from recent clinical trials involving this compound:

| Study Focus | Sample Size | Key Findings | |

|---|---|---|---|

| AERD Study | 35 | Greater aspirin-induced nasal symptoms; increased urinary leukotriene E4; decreased PGE2 levels | This compound did not alleviate symptoms; adverse effects noted |

| IPF Study | TBD | Ongoing assessment of safety and efficacy | Potential for use in lung fibrosis prevention |

| Cancer Metastasis Prevention Study | 60 | Early findings suggest inhibition of metastasis in mouse models | Safety and tolerability being evaluated |

| DMD Study | TBD | Evaluating pharmacokinetics and cardiac function impacts | Awaiting results on efficacy |

Case Study: AERD Patient Response

In a controlled trial setting, one patient exhibited an unexpected exacerbation of symptoms after initiating treatment with this compound. This case highlighted the complexity of eicosanoid interactions and underscored the need for careful monitoring when utilizing thromboxane inhibitors in sensitive populations like those with AERD.

属性

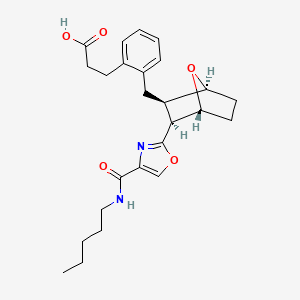

IUPAC Name |

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRUNPUJIUXSE-DXKRWKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869931 | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143443-90-7 | |

| Record name | Ifetroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifetroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifetroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFETROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。